molecular formula C12H19ClN2O3S B3059750 4-Methoxy-N-(piperidin-4-yl)benzenesulfonamide hydrochloride CAS No. 1233955-49-1

4-Methoxy-N-(piperidin-4-yl)benzenesulfonamide hydrochloride

Cat. No.: B3059750
CAS No.: 1233955-49-1
M. Wt: 306.81
InChI Key: WJKOEWDTFUDOTF-UHFFFAOYSA-N
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Description

4-Methoxy-N-(piperidin-4-yl)benzenesulfonamide hydrochloride is a sulfonamide derivative featuring a methoxy-substituted benzene ring linked to a piperidine moiety via a sulfonamide group. Its molecular formula is C₁₂H₁₈N₂O₃S·HCl, with a molecular weight of 306.81 g/mol . The compound is of interest in medicinal chemistry due to the sulfonamide group's role in enzyme inhibition and receptor modulation.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methoxy-N-piperidin-4-ylbenzenesulfonamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3S.ClH/c1-17-11-2-4-12(5-3-11)18(15,16)14-10-6-8-13-9-7-10;/h2-5,10,13-14H,6-9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJKOEWDTFUDOTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2CCNCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1233955-49-1
Record name Benzenesulfonamide, 4-methoxy-N-4-piperidinyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1233955-49-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-N-(piperidin-4-yl)benzenesulfonamide hydrochloride typically involves the following steps:

    Formation of the Benzene Sulfonamide Intermediate: The initial step involves the reaction of 4-methoxybenzenesulfonyl chloride with piperidine to form 4-methoxy-N-(piperidin-4-yl)benzenesulfonamide.

    Hydrochloride Salt Formation: The intermediate is then treated with hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and purification systems helps in achieving consistent quality.

Types of Reactions:

    Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen in the presence of a catalyst.

    Substitution: Reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products:

    Oxidation: 4-Hydroxy-N-(piperidin-4-yl)benzenesulfonamide.

    Reduction: 4-Methoxy-N-(piperidin-4-yl)benzenesulfonamide amine.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Chemistry

  • Building Block in Organic Synthesis : 4-Methoxy-N-(piperidin-4-yl)benzenesulfonamide hydrochloride serves as an essential intermediate in the synthesis of more complex molecules. Its functional groups allow for various chemical transformations, including oxidation and reduction reactions.
  • Reagent in Chemical Reactions : The compound can act as a reagent in multiple chemical reactions, contributing to the development of new synthetic pathways.

Biology

  • Enzyme Inhibition Studies : Research indicates that this compound can inhibit specific enzymes, making it valuable for studying enzyme kinetics and mechanisms. For instance, it has been investigated for its inhibitory effects on the choline transporter, which is crucial for neurotransmitter regulation .
  • Protein Interaction Studies : The sulfonamide group can facilitate interactions with proteins, allowing researchers to explore protein-ligand binding dynamics.

Medicine

  • Therapeutic Potential : Preliminary studies suggest that this compound exhibits anti-inflammatory and analgesic properties. Its mechanism of action may involve modulation of inflammatory pathways or direct interaction with pain receptors.
  • Combination Therapies : Case studies have shown that this compound can enhance the efficacy of other antibiotics, particularly against resistant strains of bacteria like Staphylococcus aureus, when used in combination therapies.

Industry

  • Material Development : The compound's unique structure allows it to be utilized in developing new materials with specific chemical properties.

Case Study 1: Antibiotic Resistance

A notable case study involved using this compound in combination with beta-lactam antibiotics to combat bacterial infections. This combination demonstrated synergistic effects that improved efficacy against resistant strains of Staphylococcus aureus, highlighting its potential role in addressing antibiotic resistance.

Case Study 2: Choline Transporter Inhibition

Another significant study focused on the compound's role as an inhibitor of the presynaptic choline transporter (CHT). High-throughput screening identified this compound as a potent inhibitor, leading to further optimization and investigation into its pharmacodynamics and potential therapeutic applications in neurological disorders .

Mechanism of Action

The mechanism of action of 4-Methoxy-N-(piperidin-4-yl)benzenesulfonamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or altering enzyme conformation. The pathways involved may include signal transduction, metabolic regulation, and cellular response mechanisms.

Comparison with Similar Compounds

Structural Analogs and Their Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications CAS Number
This compound C₁₂H₁₈ClN₂O₃S 306.81 Methoxy (para), sulfonamide 1233955-49-1
N-(Piperidin-4-yl)benzenesulfonamide hydrochloride C₁₁H₁₇ClN₂O₂S 276.79 No methoxy, sulfonamide N/A
3-Nitro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride C₁₁H₁₅ClN₃O₄S 320.78 Nitro (meta), sulfonamide 1233955-34-4
2-Methoxy-N-(piperidin-4-yl)benzamide hydrochloride C₁₃H₁₉ClN₂O₂ 270.75 Methoxy (ortho), amide linkage 1021901-98-3
4-(Piperidin-4-yl)benzenesulfonamide hydrochloride C₁₁H₁₅ClN₂O₂S 282.77 No methoxy, sulfonamide 726185-54-2

Key Differences and Implications

Nitro Group: The nitro-substituted analog (3-nitro derivative) introduces strong electron-withdrawing effects, which may alter reactivity and metabolic stability .

Functional Group Variations: Sulfonamide vs.

Positional Isomerism :

  • The ortho-methoxy substitution in the benzamide analog may sterically hinder interactions with biological targets compared to the para-substituted sulfonamide .

Biological Activity

4-Methoxy-N-(piperidin-4-yl)benzenesulfonamide hydrochloride is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of the biological activity associated with this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C12_{12}H16_{16}ClN1_{1}O3_{3}S
  • Molecular Weight : 285.78 g/mol

This compound features a piperidine ring, a sulfonamide group, and a methoxy substituent on the aromatic ring, which are key to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Notably, it has been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme critical for neurotransmission. By inhibiting AChE, the compound increases the levels of acetylcholine in synaptic clefts, leading to enhanced cholinergic signaling.

Inhibition of Acetylcholinesterase

The inhibition mechanism involves the carbamoylation of the serine residue in the active site of AChE, which prevents the breakdown of acetylcholine. This action can lead to overstimulation of cholinergic receptors, which may have implications for treating neurodegenerative diseases such as Alzheimer's disease .

Structure-Activity Relationships (SAR)

Research into the SAR of related compounds has revealed that modifications to the piperidine ring and sulfonamide group can significantly affect biological activity. For instance:

  • Substituents on Piperidine : Variations in the piperidine ring structure can influence the compound's affinity for AChE and its selectivity for different receptor subtypes.
  • Sulfonamide Modifications : Altering the sulfonamide moiety can enhance antibacterial properties while maintaining AChE inhibition .

Antimicrobial Properties

Studies have indicated that this compound exhibits antimicrobial activity against various bacterial strains. The compound's efficacy varies depending on structural modifications and environmental conditions.

Table 1: Antimicrobial Activity Against Different Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)Activity Level
Escherichia coli50 µg/mLModerate
Staphylococcus aureus25 µg/mLHigh
Pseudomonas aeruginosa100 µg/mLLow

The data suggest that while effective against some Gram-positive bacteria, its activity against Gram-negative strains is more limited due to resistance mechanisms .

Case Studies

A notable case study involved using this compound in combination therapies for treating bacterial infections. The synergistic effects observed when combined with other antibiotics suggest potential applications in overcoming antibiotic resistance. For example, combining it with beta-lactam antibiotics improved efficacy against resistant strains of Staphylococcus aureus .

Chemical Reactions Analysis

Acylation of the Piperidine Amine

The free amine on the piperidine ring undergoes acylation with activated carbonyl reagents:

ReactionReagents/ConditionsProductApplicationSource
AcetylationAcetic anhydride, DMAP, DCMN-Acetyl derivativeEnhanced solubility for pharmacokinetic studies
SulfonylationMethanesulfonyl chloride, TEADouble sulfonamideEnzyme inhibitor synthesis

Methoxy Group Functionalization

The methoxy group participates in demethylation and electrophilic substitution:

ReactionReagents/ConditionsProductSelectivitySource
DemethylationBBr₃, CH₂Cl₂ (−78°C)4-Hydroxy derivativePrecursor for radiolabeling (e.g., [¹¹C]PET tracers)
NitrationHNO₃/H₂SO₄ (0°C)4-Methoxy-3-nitrobenzenesulfonamideIntermediate for anticancer agents

Enzyme Inhibition

The compound inhibits cyclooxygenase (COX) and carbonic anhydrase through sulfonamide coordination:

Target EnzymeIC₅₀ (μM)MechanismBiological EffectSource
COX-20.87 ± 0.12Sulfonamide binds to hydrophobic pocketAnti-inflammatory activity
Carbonic anhydrase IX12.91 ± 1.45Zn²⁺ coordination at active siteAnticancer (hypoxia targeting)

Receptor Binding

The piperidine moiety facilitates binding to G-protein-coupled receptors (GPCRs):

ReceptorBinding Affinity (Kᵢ, nM)Functional RoleSource
CB2 cannabinoid0.5 ± 0.1Analgesic and anti-inflammatory effects
σ-1 receptor1297 ± 45Modulation of ion channels

Comparative Reactivity with Analogues

The compound’s reactivity is benchmarked against structurally related sulfonamides:

CompoundKey ReactionRate Constant (k, s⁻¹)Selectivity Over Parent CompoundSource
4-Fluoro-N-(piperidin-4-yl)benzenesulfonamideFluorine nucleophilic substitution2.4 × 10⁻³3.2× faster demethylation
2-Methoxy-N-piperidin-3-yl-benzenesulfonamideOrtho-directed nitration1.8 × 10⁻³Reduced COX-2 inhibition (IC₅₀ = 15.4 μM)

Stability and Degradation

The compound is stable under ambient conditions but degrades under extreme pH or UV exposure:

ConditionDegradation PathwayHalf-LifeMajor DegradantsSource
Acidic (pH 2)Hydrolysis of sulfonamide bond4.2 hBenzenesulfonic acid, Piperidine
Alkaline (pH 12)Methoxy demethylation8.7 h4-Hydroxy derivative
UV light (254 nm)Radical-mediated C-S bond cleavage1.5 hSulfur dioxide, Piperidine fragments

Q & A

Q. How should researchers address conflicting data in literature regarding stability or reactivity?

  • Best Practices :
  • Meta-Analysis : Aggregate data from PubChem, NIST, and peer-reviewed journals to identify consensus .
  • Replicate Studies : Repeat critical experiments (e.g., hydrolysis kinetics) under controlled humidity/temperature .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Methoxy-N-(piperidin-4-yl)benzenesulfonamide hydrochloride
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4-Methoxy-N-(piperidin-4-yl)benzenesulfonamide hydrochloride

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